Cas no 107223-69-8 (2-(3-Hydroxyphenoxy)-acetonitrile)

2-(3-ヒドロキシフェノキシ)-アセトニトリルは、フェノール系化合物とアセトニトリルが結合した有機中間体です。分子構造中のヒドロキシル基とニトリル基が反応性に優れ、医薬品や農薬、機能性材料の合成において重要な役割を果たします。特に、選択的エーテル結合形成が可能なため、複雑な分子骨格の構築に適しています。高い純度と安定性を備え、有機溶媒への溶解性が良好である点が特徴です。また、官能基変換の多様性から、精密有機合成における中間体としての利用価値が高い化合物です。

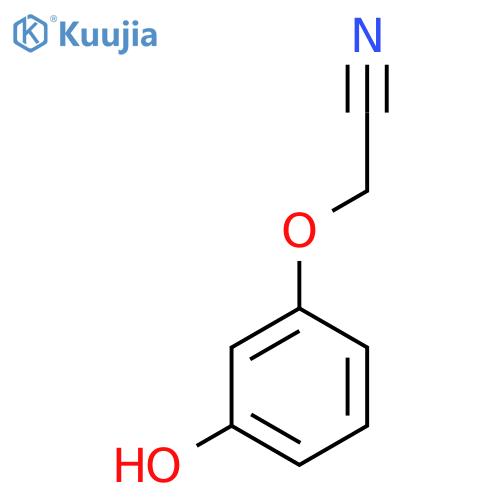

107223-69-8 structure

商品名:2-(3-Hydroxyphenoxy)-acetonitrile

CAS番号:107223-69-8

MF:C8H7NO2

メガワット:149.146682024002

MDL:MFCD11181964

CID:2449768

PubChem ID:13781045

2-(3-Hydroxyphenoxy)-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-Hydroxyphenoxy)-acetonitrile

- 2-(3-Hydroxyphenoxy)acetonitrile

- Acetonitrile, (3-hydroxyphenoxy)-

-

- MDL: MFCD11181964

- インチ: 1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2

- InChIKey: MARACIAZIFNFQN-UHFFFAOYSA-N

- ほほえんだ: O(CC#N)C1C=CC=C(C=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 161

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 53.2

2-(3-Hydroxyphenoxy)-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-252056-2.5g |

2-(3-hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 2.5g |

$1034.0 | 2024-06-19 | |

| TRC | H764555-10mg |

2-(3-Hydroxyphenoxy)-acetonitrile |

107223-69-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H764555-50mg |

2-(3-Hydroxyphenoxy)-acetonitrile |

107223-69-8 | 50mg |

$ 185.00 | 2022-06-04 | ||

| Enamine | EN300-252056-10.0g |

2-(3-hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 10.0g |

$3202.0 | 2024-06-19 | |

| Enamine | EN300-252056-0.5g |

2-(3-hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 0.5g |

$469.0 | 2024-06-19 | |

| Enamine | EN300-252056-0.1g |

2-(3-hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 0.1g |

$209.0 | 2024-06-19 | |

| Enamine | EN300-252056-5g |

2-(3-hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 5g |

$1758.0 | 2023-09-15 | |

| Enamine | EN300-252056-1g |

2-(3-hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 1g |

$602.0 | 2023-09-15 | |

| A2B Chem LLC | AI07144-250mg |

2-(3-Hydroxyphenoxy)acetonitrile |

107223-69-8 | 98% | 250mg |

$209.00 | 2024-04-20 | |

| A2B Chem LLC | AI07144-100mg |

2-(3-Hydroxyphenoxy)acetonitrile |

107223-69-8 | 95% | 100mg |

$255.00 | 2024-01-05 |

2-(3-Hydroxyphenoxy)-acetonitrile 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

107223-69-8 (2-(3-Hydroxyphenoxy)-acetonitrile) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量